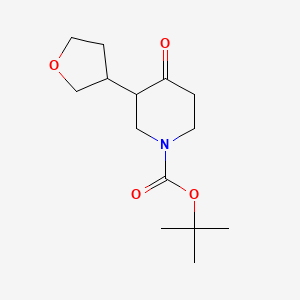

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUQDRZZOYOBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate generally involves the following key steps:

- Optical resolution of racemic intermediates to obtain optically active compounds.

- Base-mediated transformations to modify functional groups.

- Protection of amine groups using tert-butyl carbamate (Boc) protecting groups.

- Recycling of undesired enantiomers via racemization to improve overall yield and economic efficiency.

This approach allows for the industrial production of large quantities of highly pure optically active intermediates suitable for further pharmaceutical development.

Stepwise Preparation Method

The preparation can be broken down into discrete reaction steps, as outlined below:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Optical resolution of racemic compound I to obtain optically active compound II | Use of chiral resolving agents under controlled temperature (25-35°C) in solvents such as purified water, dichloromethane, toluene, ethyl acetate, or methyl ethyl ketone | Optically active intermediate II |

| 2 | Base-catalyzed reaction of compound II to form compound III | Bases such as sodium hydroxide, potassium hydroxide, ammonium hydroxide, or lithium hydroxide | Intermediate III with desired functionalization |

| 3 | Boc protection of compound III to yield compound IV (target compound) | Reaction with di-tert-butyl dicarbonate under mild conditions | Formation of tert-butyl protected piperidine derivative |

| 4 | Racemization of the undesired enantiomer leftover from step 1 | Base-mediated racemization using the same bases and solvents as step 2 | Recycling of racemate to step 1, improving yield and reducing waste |

This process is designed for scalability and efficiency, enabling industrial production of this compound with high optical purity and yield.

Detailed Reaction Conditions and Notes

- Bases Used: Sodium hydroxide, potassium hydroxide, ammonium hydroxide, or lithium hydroxide are effective for both racemization and base-catalyzed transformations.

- Solvents: A variety of solvents can be used, including purified water, dichloromethane, toluene, ethyl acetate, and methyl ethyl ketone, or their mixtures. This flexibility allows adaptation to industrial setups.

- Temperature: Reactions are typically conducted at mild temperatures ranging from 20 to 40 °C, preferably 25 to 35 °C, to maintain optical integrity and reaction efficiency.

- Optical Resolution: The optical resolution step is crucial for obtaining enantiomerically pure intermediates, which are essential for the biological activity of downstream pharmaceutical compounds.

- Recycling Strategy: The racemization and recycling of the undesired enantiomer significantly enhance the overall yield and reduce reagent consumption, making the process more sustainable and cost-effective.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | Racemic piperidine derivatives |

| Key Steps | Optical resolution, base reaction, Boc protection, racemization/recycling |

| Bases | NaOH, KOH, NH4OH, LiOH |

| Solvents | Water, DCM, toluene, ethyl acetate, MEK |

| Temperature | 20-40 °C (preferably 25-35 °C) |

| Yield | High yield with optical purity |

| Industrial Suitability | Designed for large-scale production with commercially available reagents |

| Additional Notes | Recycling of enantiomers improves efficiency and reduces waste |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following section compares tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Tetrazole and carboxylic acid substituents (as in ) confer hydrogen-bonding capacity, critical for biological target interactions. The trifluoromethyl group (Table 1, row 5) increases lipophilicity, which may improve blood-brain barrier penetration .

Biological Activity

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS No. 1694531-32-2) is an organic compound characterized by a complex structure that includes a piperidine ring, an oxolan ring, and a tert-butyl ester group. This unique architecture contributes to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 239.29 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to alterations in cellular processes and physiological responses. The exact pathways and molecular targets depend on the context of its application, particularly in therapeutic settings related to the central nervous system (CNS) disorders.

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits in treating depression.

- Antinociceptive Properties : Research suggests that piperidine derivatives can influence pain pathways, providing a basis for analgesic applications.

Study 1: Pharmacological Evaluation

A study evaluated the pharmacological profile of piperidine derivatives, including this compound. The results indicated significant activity in inhibiting certain enzymes involved in neurotransmitter metabolism, which could lead to enhanced mood stabilization .

Study 2: Synthesis and Biological Testing

In another investigation, researchers synthesized various piperidine derivatives and assessed their biological activities. This compound was highlighted for its unique structural properties that enhance its interaction with biological targets, leading to promising results in preliminary toxicity assays .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Tert-butyl 3-oxoazetidine-1-carboxylate | Moderate CNS activity | Azetidine ring |

| Tert-butyl 4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylate | Antimicrobial properties | Oxadiazole moiety |

| N-tert-butoxycarbonyl-4-piperidone | Analgesic effects | Piperidone structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.